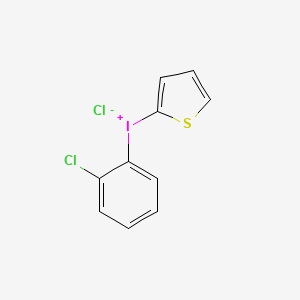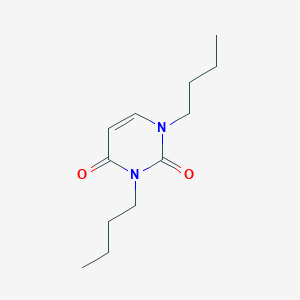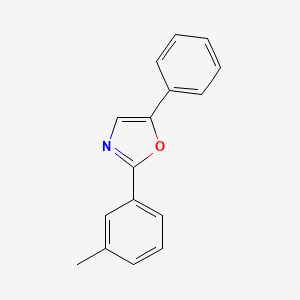
Acetic acid;6,7-dimethylnaphthalene-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;6,7-dimethylnaphthalene-1,4-diol is a compound that combines the properties of acetic acid and a naphthalene derivative Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar The naphthalene derivative, 6,7-dimethylnaphthalene-1,4-diol, is an aromatic compound with two hydroxyl groups positioned on the first and fourth carbon atoms of the naphthalene ring, and two methyl groups on the sixth and seventh carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;6,7-dimethylnaphthalene-1,4-diol typically involves the following steps:
Naphthalene Derivative Synthesis: The starting material, naphthalene, undergoes a series of reactions to introduce the hydroxyl and methyl groups. This can be achieved through Friedel-Crafts alkylation to introduce the methyl groups, followed by hydroxylation to add the hydroxyl groups.
Acetylation: The resulting 6,7-dimethylnaphthalene-1,4-diol is then acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This includes the use of continuous flow reactors, high-purity reagents, and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl groups in 6,7-dimethylnaphthalene-1,4-diol can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form the corresponding dihydroxy derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Nitro or halogenated derivatives of the naphthalene ring.
Wissenschaftliche Forschungsanwendungen
Acetic acid;6,7-dimethylnaphthalene-1,4-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of acetic acid;6,7-dimethylnaphthalene-1,4-diol involves its interaction with various molecular targets and pathways:
Molecular Targets: The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function.
Pathways: The compound can modulate oxidative stress pathways by acting as an antioxidant, scavenging free radicals, and reducing oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dimethylnaphthalene-1,4-diol: Lacks the acetyl group, resulting in different chemical properties and reactivity.
Naphthalene-1,4-diol: Lacks the methyl groups, affecting its solubility and biological activity.
Acetic acid: A simple carboxylic acid without the aromatic ring, used widely in various applications.
Uniqueness
Acetic acid;6,7-dimethylnaphthalene-1,4-diol is unique due to the combination of the acetic acid moiety and the substituted naphthalene ring. This structure imparts distinct chemical properties, such as enhanced solubility and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
59832-95-0 |
|---|---|
Molekularformel |
C16H20O6 |
Molekulargewicht |
308.33 g/mol |
IUPAC-Name |
acetic acid;6,7-dimethylnaphthalene-1,4-diol |
InChI |
InChI=1S/C12H12O2.2C2H4O2/c1-7-5-9-10(6-8(7)2)12(14)4-3-11(9)13;2*1-2(3)4/h3-6,13-14H,1-2H3;2*1H3,(H,3,4) |
InChI-Schlüssel |
VPEQXJZWMJSKKD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=CC(=C2C=C1C)O)O.CC(=O)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



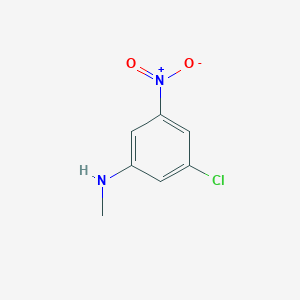
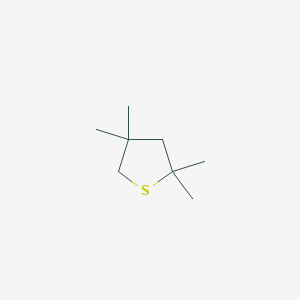

![1-[2-(2-Chlorophenyl)hexyl]imidazole;nitric acid](/img/structure/B14606709.png)
![1H-Pyrrolo[3,2-g]isoquinoline, 7-acetyl-5,6,7,8-tetrahydro-8-methyl-](/img/structure/B14606712.png)
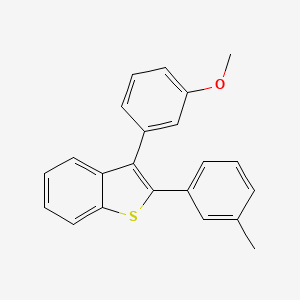
![4-[(3-Chlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14606719.png)
